2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole 2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole
Brand Name: Vulcanchem
CAS No.: 921040-11-1
VCID: VC17328098
InChI: InChI=1S/C11H11N3O2/c1-13-10-5-4-8(14(15)16)6-9(10)12-11(13)7-2-3-7/h4-7H,2-3H2,1H3
SMILES:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole

CAS No.: 921040-11-1

Cat. No.: VC17328098

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole - 921040-11-1

Specification

CAS No. 921040-11-1
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 2-cyclopropyl-1-methyl-5-nitrobenzimidazole
Standard InChI InChI=1S/C11H11N3O2/c1-13-10-5-4-8(14(15)16)6-9(10)12-11(13)7-2-3-7/h4-7H,2-3H2,1H3
Standard InChI Key PBMUHNDHPJXIRE-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3CC3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzimidazole is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. The benzimidazole core consists of a fused benzene and imidazole ring, with substitutions at positions 1, 2, and 5 introducing steric and electronic modifications. The cyclopropyl group at position 2 introduces ring strain, enhancing reactivity, while the nitro group at position 5 participates in redox reactions and hydrogen bonding.

Key Structural Features:

  • Benzimidazole Core: Aromatic system providing planar geometry and π-π stacking potential.

  • Cyclopropyl Substituent: Three-membered ring inducing ~27 kcal/mol ring strain, favoring ring-opening reactions.

  • Nitro Group: Strong electron-withdrawing group (-I effect) polarizing the aromatic system and enabling bioreduction.

Physicochemical Properties

Experimental data for analogous benzimidazole derivatives (e.g., 2-Methyl-5-nitro-1H-benzo[d]imidazole, CAS 1792-40-1) provide insights into likely properties :

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point446.0 ± 18.0 °C
LogP (Octanol/Water)3.59 (predicted)
Polar Surface Area47.37 Ų

The nitro group contributes to a high boiling point and moderate hydrophobicity (LogP ~3.59), aligning with Lipinski’s rule for drug-likeness .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed cyclization of 2-cyclopropyl-1-methylbenzene with nitroimidazole precursors. A representative protocol involves:

  • Condensation: Reacting 4-nitro-o-phenylenediamine with cyclopropanecarboxylic acid in polyphosphoric acid at 120°C for 6 hours.

  • Methylation: Treating the intermediate with methyl iodide in dimethylformamide (DMF) under nitrogen atmosphere.

  • Purification: Recrystallization from ethanol yields 72–78% pure product.

Reaction Conditions:

ParameterValue
Temperature120–140°C
CatalystLewis acids (e.g., ZnCl₂)
SolventDMF or acetic acid

Industrial-Scale Manufacturing

Continuous flow reactors are employed for large-scale production, offering advantages over batch processes:

MetricBatch ProcessFlow Process
Yield68–72%85–90%
Purity95%99%
Reaction Time8–10 hours2–3 hours

Flow systems enhance heat transfer and reduce side reactions, critical for maintaining the integrity of the nitro group.

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group undergoes bioreduction to form reactive intermediates (e.g., hydroxylamines, nitrenes), which alkylate DNA and inhibit microbial growth. Catalytic hydrogenation with Pd/C in ethanol produces the corresponding amine derivative:

C₁₁H₁₁N₃O₂H2/Pd/CC₁₁H₁₃N₃O+H2O\text{C₁₁H₁₁N₃O₂} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{C₁₁H₁₃N₃O} + \text{H}_2\text{O}

Cyclopropane Ring-Opening

The strained cyclopropane ring reacts with electrophiles (e.g., H⁺, Br₂) via ring-opening to form linear alkanes or dihalogenated products:

Cyclopropane+HBrCH2BrCH2CH2Br\text{Cyclopropane} + \text{HBr} \rightarrow \text{CH}_2\text{BrCH}_2\text{CH}_2\text{Br}
ParameterCompound 13Compound 15
LogP3.596.09
TPSA47.37 Ų47.37 Ų
Rule of 5 Violations01

Compound 15’s high LogP (6.09) suggests poor aqueous solubility, necessitating formulation adjustments for therapeutic use .

Applications in Material Science

The planar benzimidazole core facilitates π-conjugated systems for organic electronics. Thin films of nitro-benzimidazole derivatives exhibit:

PropertyValue
Bandgap2.8–3.1 eV
Conductivity10⁻⁵–10⁻⁶ S/cm

These properties are exploitable in organic light-emitting diodes (OLEDs) and photovoltaic cells.

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